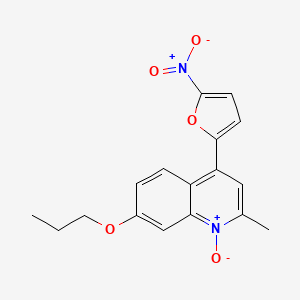
2-Methyl-4-(5-nitrofuran-2-yl)-1-oxo-7-propoxy-1lambda~5~-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(5-nitrofuran-2-yl)-1-oxo-7-propoxy-1lambda~5~-quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitrofuran moiety and a propoxy group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-nitrofuran-2-yl)-1-oxo-7-propoxy-1lambda~5~-quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitrofuran and propoxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-nitrofuran-2-yl)-1-oxo-7-propoxy-1lambda~5~-quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield nitro derivatives, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
2-Methyl-4-(5-nitrofuran-2-yl)-1-oxo-7-propoxy-1lambda~5~-quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-nitrofuran-2-yl)-1-oxo-7-propoxy-1lambda~5~-quinoline involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline core may interact with DNA and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(5-nitrofuran-2-yl)-1,3-thiazole: This compound shares the nitrofuran moiety but has a thiazole ring instead of a quinoline core.
5-Nitrofuran-2-yl derivatives: These compounds contain the nitrofuran moiety and are studied for their antimicrobial properties.
Uniqueness
2-Methyl-4-
Properties
CAS No. |
62308-48-9 |
|---|---|
Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-methyl-4-(5-nitrofuran-2-yl)-1-oxido-7-propoxyquinolin-1-ium |
InChI |
InChI=1S/C17H16N2O5/c1-3-8-23-12-4-5-13-14(9-11(2)18(20)15(13)10-12)16-6-7-17(24-16)19(21)22/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
FOXFQZBHBNHYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=[N+](C(=CC(=C2C=C1)C3=CC=C(O3)[N+](=O)[O-])C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















